![molecular formula C24H21NOS B11513508 12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11513508.png)
12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring
Preparation Methods
The synthesis of 12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and may be conducted under microwave-assisted heating to enhance the reaction rate and yield . Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its binding to these targets, modulating their function and leading to the observed biological outcomes .
Comparison with Similar Compounds
Similar compounds to 12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE include:
Benzene, 1-ethynyl-4-(Methylthio): This compound shares the methylsulfanyl group but differs in its overall structure.
[4-(Methylsulfanyl)Phenyl]Acetic Acid: Another compound with a methylsulfanyl group attached to a phenyl ring, used in different applications. The uniqueness of 12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21NOS |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
12-(4-methylsulfanylphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one |
InChI |
InChI=1S/C24H21NOS/c1-27-17-12-9-16(10-13-17)22-23-18-6-3-2-5-15(18)11-14-20(23)25-19-7-4-8-21(26)24(19)22/h2-3,5-6,9-14,22,25H,4,7-8H2,1H3 |
InChI Key |
ZXAHFLZBCMVCHD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11513433.png)
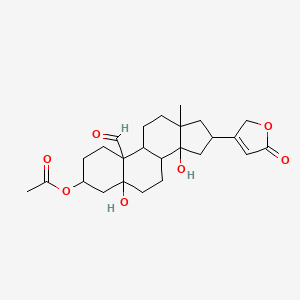
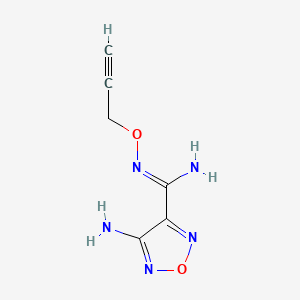
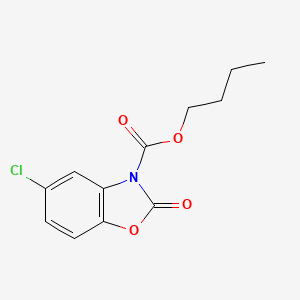
![(3aS,4R,9bR)-4-(2-chloro-6-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11513446.png)
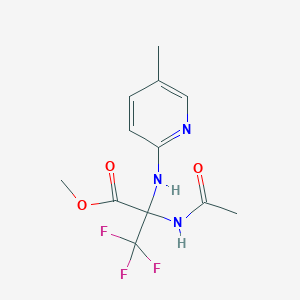
![4-[(4-chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B11513449.png)


![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11513478.png)
![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11513483.png)
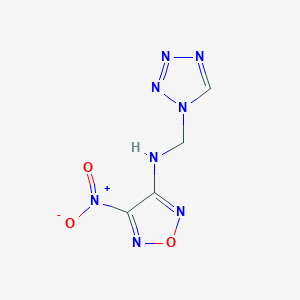
![8-(2-butoxyphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11513500.png)
![11-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11513505.png)
